molecular formula C27H27N5O2S B2582065 N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958590-48-2

N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2582065
CAS No.: 958590-48-2
M. Wt: 485.61
InChI Key: MCULVNWTQVNKQQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that features a unique structure combining indole, imidazoquinazoline, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

Biological Activity

N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C28H28N4O2S2, with a molecular weight of 516.68 g/mol. The compound features a unique imidazoquinazoline backbone that is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[1,2-c]quinazoline scaffold through cyclization reactions. Recent studies have demonstrated the efficiency of these synthetic pathways in producing derivatives with enhanced biological activity .

Antidiabetic Properties

Research indicates that compounds with similar imidazoquinazoline structures exhibit significant inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. In vitro assays have shown that derivatives can reduce blood glucose levels effectively, making them potential candidates for diabetes management. For instance, IC50 values for related compounds range from 50.0 µM to 268.25 µM against α-glucosidase .

CompoundIC50 (µM)Biological Activity
Compound 19e50.0 ± 0.12α-glucosidase inhibitor
Compound 27e268.25 ± 0.09α-glucosidase inhibitor

Anticancer Activity

The anticancer potential of N-cyclohexyl-2-acetamide derivatives has been evaluated against various human cancer cell lines. Studies have reported that these compounds induce apoptosis and inhibit cell proliferation in gastric adenocarcinoma cells (MKN-45), showing higher efficacy than standard chemotherapeutics like Paclitaxel .

Molecular docking studies have elucidated the binding interactions between the compound and target enzymes. The presence of the indole moiety is believed to enhance binding affinity through π-stacking interactions and hydrogen bonding, which are crucial for the inhibition of target enzymes involved in glucose metabolism and cancer cell growth .

Study on α-glucosidase Inhibition

A recent study focused on synthesizing novel imidazoquinazoline derivatives and assessing their inhibitory effects on α-glucosidase using Saccharomyces cerevisiae as a model organism. The results indicated that specific substitutions on the imidazoquinazoline scaffold significantly enhance inhibitory potency, highlighting structure-activity relationships (SARs) that guide further drug development .

In Vivo Efficacy

In vivo studies using diabetic rat models demonstrated that administration of N-cyclohexyl derivatives led to a significant decrease in blood glucose levels compared to control groups. This suggests potential therapeutic applications in managing type 2 diabetes, warranting further clinical investigations.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c33-24(29-18-8-2-1-3-9-18)16-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)14-17-15-28-21-12-6-4-10-19(17)21/h4-7,10-13,15,18,23,28H,1-3,8-9,14,16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULVNWTQVNKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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